molecular formula C15H24BNO2 B590720 N,N-Dimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine CAS No. 129636-11-9

N,N-Dimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine

Cat. No.: B590720
CAS No.: 129636-11-9
M. Wt: 261.172
InChI Key: FYNFIFQXALVLHC-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: This compound (CAS: 129636-11-9) features a phenyl ring substituted at the ortho position with a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) and a dimethylamino-methyl group. Its molecular formula is C₁₅H₂₄BNO₂, with a molecular weight of 261.17 g/mol . The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, while the dimethylamino group enhances solubility in polar solvents.

Applications:
Primarily used in organic synthesis, it serves as a key intermediate in pharmaceuticals, agrochemicals, and materials science. Its ortho-substituted boronic ester is advantageous in sterically demanding reactions .

Properties

IUPAC Name

N,N-dimethyl-1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO2/c1-14(2)15(3,4)19-16(18-14)13-10-8-7-9-12(13)11-17(5)6/h7-10H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNFIFQXALVLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674855
Record name N,N-Dimethyl-1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129636-11-9
Record name N,N-Dimethyl-1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(N,N-Dimethylaminomethyl)phenylboronic acid, pinacol ester
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Preparation Methods

Miyaura Borylation of 2-Bromo-N,N-dimethylbenzylamine

The most widely employed method involves Miyaura borylation, where a palladium catalyst facilitates the coupling of 2-bromo-N,N-dimethylbenzylamine with bis(pinacolato)diboron (B₂Pin₂). This reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by transmetallation with the diboron reagent and reductive elimination to form the boronic ester.

Reaction Conditions:

  • Catalyst: Pd(dppf)Cl₂ (1–2 mol%)

  • Base: KOAc (3 equiv)

  • Solvent: Anhydrous dioxane

  • Temperature: 80–100°C

  • Atmosphere: Nitrogen or argon

  • Time: 12–24 hours

Mechanistic Insight:
The palladium center coordinates to the aryl bromide, enabling oxidative addition to form a Pd(II) intermediate. Transmetallation with B₂Pin₂ generates a Pd-boryl species, which undergoes reductive elimination to yield the boronic ester and regenerate the Pd(0) catalyst.

Alternative Route: Boronic Acid Esterification

An alternative approach starts with 2-(N,N-dimethylaminomethyl)phenylboronic acid, which is esterified with pinacol in a dehydration reaction. This method avoids palladium catalysis but requires stringent anhydrous conditions to prevent boronic acid degradation.

Reaction Conditions:

  • Reactants: 2-(N,N-dimethylaminomethyl)phenylboronic acid, pinacol

  • Catalyst: HCl (catalytic)

  • Solvent: Toluene

  • Temperature: Reflux (110°C)

  • Time: 6–8 hours

Optimization of Reaction Parameters

Catalyst Selection

Palladium catalysts significantly impact yield. A comparison of common catalysts is provided below:

CatalystLigandYield (%)Purity (%)
Pd(dppf)Cl₂dppf7898
Pd(OAc)₂SPhos6595
Pd₂(dba)₃XPhos7297

Pd(dppf)Cl₂ achieves the highest yield due to its stability and efficient transmetallation kinetics.

Solvent and Temperature Effects

Polar aprotic solvents like dioxane enhance catalyst solubility, while elevated temperatures (≥80°C) accelerate oxidative addition. Lower temperatures favor selectivity but prolong reaction times.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (1:4 v/v) to isolate the boronic ester. The hydrochloride salt may form during workup, requiring neutralization with NaHCO₃.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

  • δ 7.45–7.30 (m, 4H, Ar-H)

  • δ 3.70 (s, 2H, CH₂N)

  • δ 2.25 (s, 6H, N(CH₃)₂)

  • δ 1.35 (s, 12H, pinacol CH₃)

¹¹B NMR (128 MHz, CDCl₃):

  • δ 30.2 (quartet, J = 150 Hz, B-O)

MS (ESI⁺):

  • m/z 297.6 [M+H]⁺

Challenges and Mitigation Strategies

Steric Hindrance at the Ortho Position

The ortho-substituted dimethylamino group creates steric bulk, slowing transmetallation. Mitigation strategies include:

  • Increasing catalyst loading to 3 mol%

  • Using bulkier ligands (e.g., XPhos) to stabilize Pd intermediates.

Sensitivity to Moisture

The boronic ester hydrolyzes in aqueous media. Reactions must be conducted under inert atmospheres, and solvents should be rigorously dried.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Automated systems monitor boron content via ICP-MS to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced under specific conditions to modify the boron moiety.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can serve as reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Modified boron-containing compounds.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is valuable for its role in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds. This makes it a useful building block for the synthesis of complex organic molecules.

Biology and Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its ability to facilitate cross-coupling reactions makes it a versatile tool in the production of various chemical products.

Mechanism of Action

The mechanism by which N,N-Dimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine exerts its effects primarily involves its role as a reagent in cross-coupling reactions. The boron atom in the dioxaborolane ring interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This process involves the oxidative addition, transmetalation, and reductive elimination steps typical of palladium-catalyzed cross-coupling reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

N,N-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine (CAS: 878197-87-6)
  • Key Difference : Boronic ester at the para position of the phenyl ring.
  • Impact :
    • Reduced steric hindrance compared to the ortho isomer, enhancing reactivity in cross-coupling reactions .
    • Lower melting point and altered solubility due to symmetrical substitution.
  • Applications : Preferred in electronic materials for planar molecular architectures .
3-((N,N-Dimethylamino)methyl)phenylboronic Acid Pinacol Ester Hydrochloride (CAS: 1036991-19-1)
  • Key Difference : Boronic ester at the meta position.
  • Impact :
    • Intermediate steric effects between ortho and para isomers.
    • Hydrochloride salt form improves stability and crystallinity .

Heterocyclic Analogues

N,N-Dimethyl-2-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]oxy}ethanamine
  • Key Difference : Pyridine ring replaces phenyl, with an ether linkage.
  • Impact :
    • Enhanced electron-withdrawing effects from the pyridine nitrogen, altering boron's electrophilicity.
    • Applications in coordination chemistry and catalysis .
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-ethanamine
  • Key Difference : Pyrazole heterocycle instead of benzene.
  • Used in medicinal chemistry for targeting enzyme active sites .

Substituent-Modified Derivatives

2-Chloro-N,N-diethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanamine (CAS: 2096332-20-4)
  • Key Differences: Chloro substituent at the 2-position and diethylamino group.
  • Impact: Chlorine enhances electrophilicity of the boronic ester, accelerating Suzuki couplings. Diethylamino group increases lipophilicity, broadening bioavailability in drug design .
N-Methyl-1-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine (CAS: 1772608-36-2)
  • Key Differences :
    • Methyl group at the 3-position of the phenyl ring.
  • Impact :
    • Steric hindrance reduces reaction rates in cross-couplings.
    • Improved thermal stability for high-temperature applications .

Salt Forms and Prodrugs

N,N-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine Hydrochloride (CAS: 878197-87-6)
  • Key Difference : Hydrochloride salt form.
  • Impact :
    • Higher solubility in aqueous media, suitable for biological assays.
    • Enhanced crystallinity for X-ray structural analysis .

Comparative Data Table

Compound Name (CAS) Molecular Formula Substituent Position Key Functional Groups Applications
Target Compound (129636-11-9) C₁₅H₂₄BNO₂ Ortho Boronic ester, dimethylamino Suzuki couplings, drug synthesis
Para Isomer (878197-87-6) C₁₅H₂₄BNO₂ Para Boronic ester, dimethylamino Organic electronics
Pyridine Analogue C₁₆H₂₅BN₂O₃ N/A Pyridine, ether linkage Coordination chemistry
Chloro Derivative (2096332-20-4) C₁₆H₂₆BClNO₂ Ortho (Cl) Chloro, diethylamino Bioactive molecule synthesis
Hydrochloride Salt (1036991-19-1) C₁₅H₂₅BClNO₂ Meta Boronic ester, hydrochloride Crystallography, drug delivery

Biological Activity

N,N-Dimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H24BNO2
  • Molecular Weight : 262.16 g/mol
  • CAS Number : 129636-11-9

The compound exhibits various biological activities primarily through its interaction with specific molecular targets. Notably, it has been studied for its potential as an inhibitor of several kinases, including:

  • GSK-3β : A key regulator in multiple cellular processes including metabolism and cell differentiation.
  • ROCK-1 : Involved in cytoskeletal dynamics and cell migration.

Inhibitory Activity

Recent studies have shown that derivatives of the compound display significant inhibitory activity against GSK-3β and ROCK-1. For instance, one study reported an IC50 value of 8 nM for GSK-3β inhibition .

Biological Activity Overview

Activity TypeTarget KinaseIC50 Value (nM)Reference
GSK-3β InhibitionGSK-3β8
ROCK-1 InhibitionROCK-1Variable
CytotoxicityHT-22 Cells>1000 (not significant)
Anti-inflammatoryBV-2 CellsSignificant reduction in NO and IL-6 levels at 1 µM

Case Study 1: GSK-3β Inhibition

In a detailed study evaluating the inhibitory effects of various compounds on GSK-3β, N,N-Dimethyl derivatives demonstrated potent inhibition compared to standard inhibitors like staurosporine. The study utilized fluorometric assays to measure enzyme activity and confirmed the compound's efficacy at low concentrations.

Case Study 2: Cytotoxicity Assessment

The cytotoxic effects of the compound were evaluated in HT-22 neuronal cells and BV-2 microglial cells. It was found that while some derivatives caused significant cell death at higher concentrations (>100 µM), others maintained cell viability up to 10 µM, indicating a favorable safety profile for potential therapeutic applications .

Research Findings

Research indicates that N,N-Dimethyl compounds can modulate inflammatory responses in microglial cells. Specifically, they significantly reduced nitric oxide (NO) and interleukin-6 (IL-6) levels upon treatment at concentrations as low as 1 µM. This suggests a potential role in neuroinflammatory conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N-Dimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine, and how can yields be improved?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(dppf)Cl₂) with aryl halides and boronic ester precursors. Key steps include:

  • Borylation : Reaction of aryl halides with bis(pinacolato)diboron under inert conditions (e.g., anhydrous DMF, 75–90°C) .
  • Amine functionalization : Post-borylation, dimethylamine is introduced via reductive amination or nucleophilic substitution, requiring pH control (e.g., pH 10) and chromatographic purification (silica gel) .
    • Yield Optimization : Use of excess boronate ester (1.2–1.5 eq) and Pd catalysts with bulky ligands (e.g., XPhos) improves regioselectivity and reduces side reactions .

Q. How can purity and structural integrity be validated during synthesis?

  • Analytical Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry. For example, the dimethylamino group appears as a singlet at δ ~2.2–2.4 ppm, while aromatic protons adjacent to the boronate ester show upfield shifts (δ 6.8–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., DART or ESI) verifies molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation from calculated masses .
    • Purification : Column chromatography (hexane/ethyl acetate gradients) or preparative HPLC removes unreacted boronate esters and amine byproducts .

Q. What are the critical spectroscopic markers for distinguishing this compound from structurally similar analogs?

  • Key Markers :

  • Boron-Containing Moieties : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group produces a characteristic ¹¹B NMR signal at δ ~30–32 ppm .
  • Aromatic Region : Ortho-substitution on the phenyl ring (adjacent to the boronate ester) splits aromatic protons into doublets (J = 8–10 Hz) .
  • Dimethylamino Group : A sharp singlet in ¹H NMR (δ ~2.2–2.4 ppm) and a quaternary carbon signal at δ ~40–45 ppm in ¹³C NMR .

Advanced Research Questions

Q. How does the dimethylamino group influence regioselectivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-donating dimethylamino group activates the aryl ring toward electrophilic substitution, directing coupling reactions to meta positions. Computational studies (DFT) suggest this arises from resonance stabilization of the transition state .
  • Experimental Validation : Competitive coupling experiments with substituted aryl halides show >80% meta-selectivity when the dimethylamino group is present, compared to <50% for unsubstituted analogs .

Q. What strategies mitigate hydrolytic instability of the boronate ester under aqueous conditions?

  • Stabilization Methods :

  • Protic Solvent Avoidance : Use anhydrous THF or DCM for reactions.
  • pH Control : Maintain neutral to slightly basic conditions (pH 7–8) to prevent boronate ester hydrolysis .
  • Chelation : Additives like 1,2-dimethoxyethane (DME) stabilize the boronate via Lewis acid-base interactions .

Q. How can enantiomeric excess (ee) be quantified if chiral derivatives are synthesized?

  • Chiral Analysis :

  • HPLC : Use chiral stationary phases (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases. For example, (S)- and (R)-enantiomers of related boronate-amines show baseline separation (α >1.5) .
  • Circular Dichroism (CD) : Correlate CD signals (e.g., 220–250 nm) with ee values calibrated via Mosher ester derivatives .

Q. What are common contradictions in reported NMR data, and how should they be resolved?

  • Case Study : Discrepancies in aromatic proton splitting (e.g., doublet vs. multiplet) may arise from solvent polarity or concentration effects.
  • Resolution : Standardize NMR acquisition parameters (e.g., 500 MHz, CDCl₃, 25°C) and compare with published spectra from controlled conditions .

Q. How does the compound’s electronic structure impact its reactivity in photoredox catalysis?

  • Electrochemical Profiling : Cyclic voltammetry reveals a reduction potential (E₁/₂) of −1.8 V vs. SCE, indicating suitability as an electron donor in reductive electrophotocatalysis .
  • TD-DFT Calculations : Predict charge-transfer transitions (λ = 300–400 nm) between the boronate (acceptor) and dimethylamino (donor) groups .

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